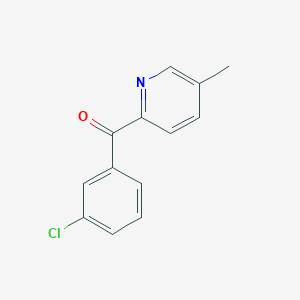

2-(3-Chlorobenzoyl)-5-methylpyridine

Description

2-(3-Chlorobenzoyl)-5-methylpyridine is a pyridine derivative featuring a 3-chlorobenzoyl substituent at position 2 and a methyl group at position 5 of the pyridine ring. The benzoyl group introduces a ketone moiety, which may influence electronic properties and intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions. Its synthesis and characterization are inferred from methods applied to similar compounds, such as coupling reactions or microwave-assisted protocols .

Properties

IUPAC Name |

(3-chlorophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEANJGSRICFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzoyl)-5-methylpyridine typically involves the reaction of 3-chlorobenzoyl chloride with 5-methylpyridine in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used in this reaction include pyridine or triethylamine, which act as catalysts and help in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(3-Chlorobenzoyl)-5-methylpyridine may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzoyl)-5-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.

Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorobenzoyl)-5-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The chlorobenzoyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can also interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features include:

*Calculated based on molecular formula.

Key Comparative Insights

Electron-donating groups (e.g., methoxy in M-5MPEP) may favor receptor modulation by altering ligand-receptor hydrophobic interactions .

Synthetic Challenges :

- Microwave-assisted synthesis (e.g., compound 18b) improves yields for thermally sensitive intermediates .

- Halogenated analogs (e.g., bromo/chloro derivatives) require precise stoichiometry to avoid byproducts .

Pharmacological Diversity :

- Pyrazole-containing analogs (e.g., 18b) exhibit enzyme inhibition, whereas ethynyl-linked compounds (e.g., M-5MPEP) target GPCRs, highlighting substituent-driven activity shifts .

Spectroscopic Properties :

- The carbonyl group in 2-(3-chlorobenzoyl)-5-methylpyridine is expected to show IR absorption near 1657 cm⁻¹, similar to related benzoyl derivatives .

Biological Activity

2-(3-Chlorobenzoyl)-5-methylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various research contexts, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorobenzoyl group at the 2-position and a methyl group at the 5-position. This unique structure contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of 2-(3-Chlorobenzoyl)-5-methylpyridine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways in various organisms.

- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity against certain bacterial strains.

- Cytotoxic Effects : Research suggests that this compound may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of specific enzymes | |

| Antimicrobial | Active against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of 2-(3-Chlorobenzoyl)-5-methylpyridine, researchers found that it effectively inhibited the activity of certain key enzymes involved in metabolic processes. The mechanism was proposed to involve competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.

Case Study 2: Antimicrobial Activity

Another significant research effort focused on the antimicrobial properties of this compound. Testing against various bacterial strains revealed that it exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized standard disk diffusion methods to assess efficacy, demonstrating clear zones of inhibition at certain concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(3-Chlorobenzoyl)-5-methylpyridine, it is useful to compare it with structurally similar compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.